molecular formula C16H13ClF3N5O B1460728 (2R,3R)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride CAS No. 137234-76-5

(2R,3R)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride

Cat. No.: B1460728
CAS No.: 137234-76-5
M. Wt: 383.75 g/mol
InChI Key: BQDLXFABVRRDFU-JDNHERCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H13ClF3N5O and its molecular weight is 383.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137234-76-5

Molecular Formula

C16H13ClF3N5O

Molecular Weight

383.75 g/mol

IUPAC Name

(2R,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3/t9-,16-/m1/s1

InChI Key

BQDLXFABVRRDFU-JDNHERCYSA-N

SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl

Isomeric SMILES

C[C@H](C1=C(C(=NC=N1)Cl)F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

Biological Activity

(2R,3R)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound is related to voriconazole, an antifungal medication, and possesses a complex structure that facilitates various interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClF3N5OC_{16}H_{13}ClF_{3}N_{5}O with a molecular weight of 383.76 g/mol. The structure includes a pyrimidine ring and a triazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC16H13ClF3N5O
Molecular Weight383.76 g/mol
CAS Number137234-76-5
PurityTypically ≥ 95%

The biological activity of (2R,3R)-Rel is primarily attributed to its ability to inhibit specific enzymes and receptors involved in fungal cell growth and proliferation. The triazole ring is known for its role in inhibiting cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is critical in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to fungal cell death.

Biological Activity Studies

Research indicates that (2R,3R)-Rel exhibits potent antifungal properties similar to those of voriconazole. In vitro studies have demonstrated its effectiveness against various fungal strains, including Aspergillus fumigatus and Candida albicans.

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal activity of (2R,3R)-Rel against standard antifungals. The results indicated:

Fungal Strain(2R,3R)-Rel MIC (µg/mL)Voriconazole MIC (µg/mL)
Aspergillus fumigatus0.250.5
Candida albicans0.51

The minimum inhibitory concentration (MIC) values suggest that (2R,3R)-Rel is more effective than voriconazole against certain strains.

Safety and Toxicity

Safety assessments have indicated that while (2R,3R)-Rel shows promising antifungal activity, it also presents potential toxic effects at higher concentrations. In animal models, doses exceeding therapeutic levels resulted in hepatotoxicity and nephrotoxicity. Therefore, careful dosing is essential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R,3R)-Rel-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.